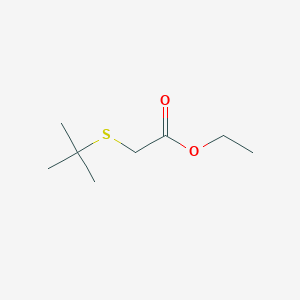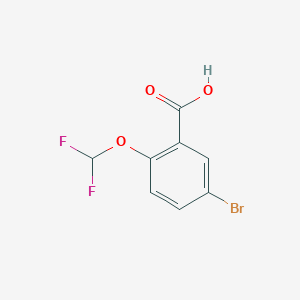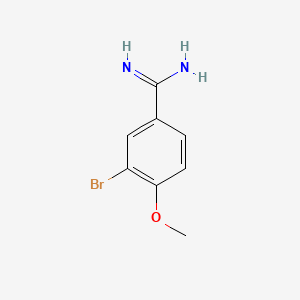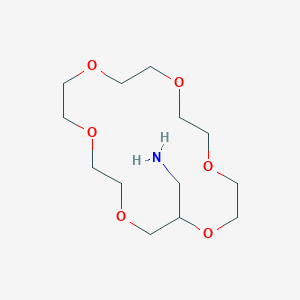![molecular formula C14H15NS B1276135 2-[(4-Methylbenzyl)sulfanyl]aniline CAS No. 136620-24-1](/img/structure/B1276135.png)
2-[(4-Methylbenzyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylbenzyl)sulfanyl]aniline is a chemical compound that is part of a broader class of sulfanyl anilines. These compounds are characterized by the presence of a sulfanyl group (-S-) attached to an aniline moiety. The specific structure of 2-[(4-Methylbenzyl)sulfanyl]aniline suggests that it would have a benzyl group with a methyl substituent attached to the sulfur atom, which is then connected to an aniline ring.
Synthesis Analysis
The synthesis of related sulfanyl anilines can be achieved through various methods. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones involves the insertion of sulfur dioxide starting from anilines, N-arylacrylamides, and DABCO·(SO2)2. This process is efficient in dichloroethane and leads to sulfonated oxindoles in good yields . Although this does not directly describe the synthesis of 2-[(4-Methylbenzyl)sulfanyl]aniline, it provides insight into the type of reactions that anilines can undergo involving sulfur-containing reagents.
Molecular Structure Analysis
The molecular structure of sulfanyl anilines, such as 2-[(4-Methylbenzyl)sulfanyl]aniline, would likely exhibit intramolecular interactions that could affect their physical and chemical properties. For example, 2,6-bis(arylsulfonyl)anilines have been shown to form well-defined intramolecular hydrogen bonds, which immobilize rotatable groups and enhance fluorescence and photostability . While this is not the exact compound , it suggests that similar structural features could be present in 2-[(4-Methylbenzyl)sulfanyl]aniline, potentially influencing its behavior and reactivity.
Chemical Reactions Analysis
Chemical reactions involving sulfanyl anilines can be quite diverse. The study of 2,6-bis(arylsulfonyl)anilines indicates that these compounds can undergo nucleophilic aromatic substitution, followed by hydrogenation and oxidation . These reactions lead to compounds with high fluorescence emissions, which implies that 2-[(4-Methylbenzyl)sulfanyl]aniline could also participate in reactions that modify its electronic properties and lead to new functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl anilines are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds and the push-pull effect with an extended π-conjugated system can lead to changes in fluorescence emissions and photostability . Additionally, the environmental sensitivity to solvent polarity and viscosity, as well as the "turn-on" fluorescence response in aggregated forms, are notable properties that could be relevant to 2-[(4-Methylbenzyl)sulfanyl]aniline . These properties are essential for applications in materials science and as fluorescence probes.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- The compound has been explored for its potential antibacterial properties. Structural and spectral analyses including FT-IR, FT-Raman, UV, and NMR, complemented by DFT computations, have been conducted to understand the biological applications of 4-Methyl-(2-nitrobenzylidene)aniline, a closely related compound. Docking studies have suggested that this compound exhibits antibacterial activity, and its supramolecular assembly is mediated by C-H···O hydrogen bonds and nitro···π(arene) interactions (Mini et al., 2020).
Synthesis and Electropolymerisation
- The compound has been involved in the synthesis and electropolymerization processes. For example, a study on the electrosynthesis and properties of conducting polymers derived from aminobenzenesulphonic acids and mixtures with aniline, including the structure and chemical composition characterization through IR spectroscopy and scanning electron microscopy (SEM) (Thiemann & Brett, 2001).
Adsorption Studies
- The compound has been utilized in adsorption studies, for instance, in comparing the adsorption performance of aniline compounds onto a hydrophilic bifunctional polymeric resin with sulfonic groups. The study focused on the adsorption mechanism, fitting isothermal data with the Freundlich model, and dynamic adsorption and desorption studies (Jianguo et al., 2005).
Fluorescence Materials and Probes
- The compound's derivatives have been synthesized and studied for their fluorescent properties. For instance, a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines were synthesized and exhibited high fluorescence emissions in the solid state. The X-ray structures of these compounds revealed well-defined intramolecular hydrogen bonds, contributing to fluorescence enhancement and improved photostability. They also served as "turn-on" fluorescence probes for selective detection based on aggregation-induced emission (Beppu et al., 2014).
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJABYMVHVSANO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408459 |
Source


|
| Record name | 2-[(4-methylbenzyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylbenzyl)sulfanyl]aniline | |
CAS RN |
136620-24-1 |
Source


|
| Record name | 2-[(4-methylbenzyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














